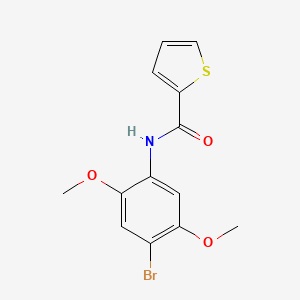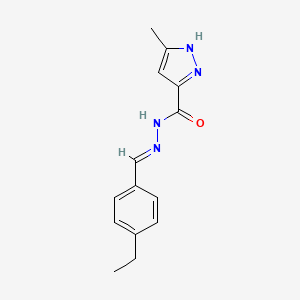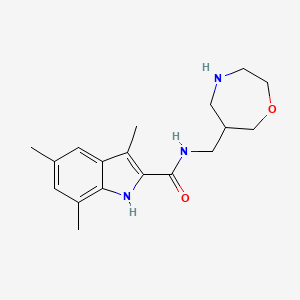![molecular formula C22H26N6O B5558456 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
科学的研究の応用
Synthesis and Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating significant potential in medicinal chemistry due to their diverse biological activities. For instance, studies have described the synthesis of pyrimidine and bispyrimidine derivatives, exploring their anti-inflammatory and analgesic activities. These compounds were synthesized by condensation reactions involving different amines and isothiocyanato compounds, characterized by spectral studies, and evaluated for their biological activities against standard drugs (Sondhi et al., 2007).
Antiproliferative Activity Against Cancer Cell Lines
Another area of interest is the development of compounds for cancer treatment. Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Such studies involve the synthesis of compounds through nucleophilic substitution reactions and their subsequent evaluation using assays like the MTT assay to determine their efficacy in inhibiting cancer cell proliferation. Some compounds within these series have shown promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antineoplastic Activity of Benzimidazole and Pyrimidine Derivatives
Research into the antineoplastic activity of benzimidazole condensed with pyrimidine derivatives has highlighted the synthesis and evaluation of these compounds against various cancer cell lines. The studies often involve complex synthetic routes to obtain the desired derivatives, which are then subjected to in vitro assays to assess their potential in inhibiting the growth of cancer cells. Some derivatives have shown variable degrees of antineoplastic activity, underscoring the importance of structural modifications in enhancing biological efficacy (Abdel-Hafez, 2007).
Mechanism-Based Inactivation of Cytochrome P450 Enzymes
The interaction of imidazole and pyrimidine derivatives with cytochrome P450 enzymes, particularly CYP2D6, has been a subject of investigation. Studies have explored the mechanism-based inactivation of these enzymes by compounds containing imidazole and piperazine groups. Such research provides insights into drug interactions and metabolic pathways, highlighting the importance of understanding compound interactions with enzymes responsible for drug metabolism (Livezey et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-18-23-10-11-28(18)21-16-20(24-17-25-21)26-12-14-27(15-13-26)22(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-11,16-17H,5,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKURCNLOBFKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)
![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)
![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)
![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)




![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)